Structural Differentiation: Dual C4/C9 Ethylthio vs. C9-Aminoalkyl in 1-Nitroacridines
Acridine, 4,9-bis(ethylthio)-1-nitro- is the only 1-nitroacridine derivative catalogued in the NCI DTP repository (NSC 620479) bearing thioether substituents simultaneously at both the C4 and C9 positions . All well-characterized antitumor 1-nitroacridines — including nitracrine (NSC 247561; C9-dimethylaminopropylamino), C-857 (C9-hydroxyethylamino), and C-1748 (C9-hydroxyethylamino, C4-methyl) — instead carry aminoalkyl side chains at C9 [1]. The replacement of the C9 aminoalkyl group with an ethylthio moiety eliminates the compound's capacity to act as a hydrogen-bond donor (0 HBD for the target compound vs. 1–2 HBD for aminoalkyl analogs), and the additional C4-ethylthio group introduces a second sulfur atom absent in all clinical 1-nitroacridine candidates [2]. This structural divergence predicts fundamentally different DNA-binding geometry, metabolic activation requirements, and redox behaviour.
| Evidence Dimension | C9 Substituent Chemistry and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | C9 = SCH2CH3 (ethylthio); C4 = SCH2CH3 (ethylthio); HBD = 0; HBA = 5; Rotatable bonds = 4 |
| Comparator Or Baseline | Nitracrine: C9 = NH(CH2)3N(CH3)2; C4 = H; HBD = 1. C-857: C9 = NH(CH2)2OH; C4 = H; HBD = 2. C-1748: C9 = NH(CH2)2OH; C4 = CH3; HBD = 2 [1] |
| Quantified Difference | HBD = 0 for target vs. 1–2 for all aminoalkyl comparators; S atom count = 2 for target vs. 0 for all aminoalkyl comparators |
| Conditions | Structural and computed molecular descriptor comparison (PubChem/chem960 data) |
Why This Matters
Zero hydrogen-bond donor capacity and dual sulfur substitution indicate that this compound cannot be considered interchangeable with any aminoalkyl-bearing 1-nitroacridine in SAR studies, DNA-binding assays, or metabolic investigations.
- [1] Narayanan R, et al. Comparative analysis of mutagenic potency of 1-nitro-acridine derivatives. Life Sci. 2005;77(18):2312-2323. doi:10.1016/j.lfs.2005.03.020. PMID: 15950245. View Source
- [2] Mazerska Z, et al. QSAR of acridines. II. Features of nitracrine analogs for high anti-tumor activity and selectivity on mice. Anticancer Drug Des. 1990;5(2):169-187. PMID: 2357263. View Source
